3-Cyano-proxyl is a member of aminoxyls and a pyrrolidinecarbonitrile . It is functionally related to a PROXYL . It is a stable free radical that can be used in the ESR technique as a nitroxide standard .
The molecular formula of 3-Cyano-proxyl is C9H15N2O . The InChI string is InChI=1S/C9H15N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5H2,1-4H3
. The Canonical SMILES string is CC1(CC(C(N1[O])(C)C)C#N)C
.
3-Cyano-proxyl is a solid with a melting point of 31-33 °C (lit.) . It should be stored at a temperature of 2-8°C .
3-Cyano-proxyl, also known as 3-cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical commonly used in electron spin resonance (ESR) spectroscopy. This compound serves as a nitroxide standard for estimating relative concentrations of radicals in various chemical environments. Its stability and reactivity make it a valuable tool in both academic and industrial research settings.
3-Cyano-proxyl is classified as a nitroxide radical, which is characterized by the presence of a nitrogen atom with an unpaired electron. This compound can be synthesized from various precursors and is widely available through chemical suppliers such as Sigma-Aldrich and Chem-Impex. The compound's unique structure allows it to participate in diverse chemical reactions while maintaining its radical character.
The synthesis of 3-cyano-proxyl typically involves the oxidation of specific precursors under controlled conditions. One common method is the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with cyanogen bromide or other cyanating agents. This process can yield high purity products suitable for ESR applications.
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the stability of the radical throughout the process. The reaction can be monitored using spectroscopic techniques to confirm the formation of 3-cyano-proxyl.
The molecular structure of 3-cyano-proxyl features a pyrrolidine ring with two methyl groups at positions 2 and 5, and a cyano group attached at position 3. This configuration contributes to its stability as a radical.
The presence of the cyano group enhances the electron-withdrawing properties of the molecule, influencing its reactivity in various chemical environments.
3-Cyano-proxyl participates in several types of chemical reactions, including:
The reactivity of 3-cyano-proxyl is often studied using ESR spectroscopy, which allows researchers to observe the dynamics of radical formation and decay in real-time. Its stability makes it an excellent model for understanding radical behavior in complex systems.
The mechanism by which 3-cyano-proxyl operates involves its ability to stabilize unpaired electrons through delocalization across the molecular structure. This stabilization allows it to persist under various conditions while participating in redox processes.
Research indicates that the presence of the cyano group significantly influences the electron density around the nitrogen atom, enhancing its ability to stabilize radicals formed during reactions. This property is crucial for its application in studying oxidative stress and radical chemistry in biological systems.
Relevant analyses often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize these properties further.
3-Cyano-proxyl has several scientific uses, including:
Its versatility makes it an essential compound in both fundamental research and applied sciences, contributing valuable insights into radical chemistry and its implications across various fields.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: